molecular formula C20H23N3O2 B15043093 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide

Cat. No.: B15043093
M. Wt: 337.4 g/mol
InChI Key: OZMRBLVIPWNCKK-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide is a synthetic benzimidazole derivative characterized by a benzimidazole core linked via an ethyl group to an acetamide moiety. The acetamide is further substituted with a 4-isopropyl-phenoxy group.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H23N3O2/c1-14(2)15-7-9-16(10-8-15)25-13-20(24)21-12-11-19-22-17-5-3-4-6-18(17)23-19/h3-10,14H,11-13H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

OZMRBLVIPWNCKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Chemical Reactions Analysis

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as sulfur . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This allows them to exert various biological effects, such as inhibiting enzyme activity or interfering with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Benzimidazole-Acetamide Analogues

The following table summarizes key structural features, synthesis yields (where available), and biological activities of analogues from the evidence:

Compound Name / Identifier Substituents on Acetamide Linker Phenoxy Group Modifications Yield (%) Biological Activity Reference
Target Compound 4-isopropyl-phenoxy Ethyl Para-isopropyl N/A Not specified in evidence -
Compound 4 () Chloro Phenyl None - Not reported
Compound 6c () 4-methyl-piperidin-1-yl Phenyl None 74 Not reported
Compound W1 () 2,4-dinitrophenyl Thioacetamide 2,4-dinitrophenyl - Antimicrobial, anticancer
Compound 3-methylphenoxybutyl Ethyl 3-methylphenoxy - Not reported
Compound 2-chlorophenoxy Ethyl Ortho-chloro - Not reported
Compound BI () Hydroxyacetohydrazide-benzamide Oxoethyl None - Anti-inflammatory

Key Structural and Functional Differences

Phenoxy Group Modifications
  • Compound: The ortho-chlorophenoxy group introduces steric hindrance and electronic effects, which may reduce binding affinity in sterically sensitive targets .
  • Compound W1 () : The 2,4-dinitrophenyl group is strongly electron-withdrawing, likely reducing bioavailability but increasing reactivity for covalent interactions in antimicrobial contexts .
Linker and Core Modifications
  • Ethyl vs. Phenyl Linkers: The target compound’s ethyl linker (vs.
  • Thioacetamide vs. Acetamide : Compound W1’s thioether linkage () may alter redox properties or metal-binding capacity compared to the target’s oxygen-based acetamide .
Heterocyclic Additions
  • Piperidinyl/Morpholinyl Substituents: Compounds 6a–6e () incorporate nitrogenous heterocycles, which can enhance solubility via hydrogen bonding. For example, Compound 6c’s 4-methyl-piperidinyl group achieves a 74% synthesis yield, suggesting favorable reaction kinetics .
  • Hydrazide-Benzenesulfonamide () : Compound BI’s hydrazide moiety is tailored for anti-inflammatory activity, diverging from the target’s simpler acetamide structure .

Biological Activity

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse pharmacological activities. Benzimidazole derivatives are known for their roles in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The molecular structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-isopropyl-phenoxy)-acetamide
Canonical SMILES CCCCCOC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds within the benzimidazole class may inhibit key enzymes and receptors involved in various biological pathways. For instance, studies have shown that benzimidazole derivatives can act as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune response modulation .

Antitumor Activity

Recent investigations into the antitumor properties of benzimidazole derivatives have highlighted their potential as therapeutic agents in cancer treatment. A study demonstrated that certain benzimidazole analogues exhibit significant inhibitory effects on IDO1, leading to enhanced anti-tumor immunity . The findings suggest that this compound may similarly contribute to antitumor effects through similar mechanisms.

Antimicrobial Effects

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound’s ability to interfere with the synthesis of essential biomolecules in pathogens has been noted as a key mechanism behind its antimicrobial activity. For example, research has shown that some benzimidazole derivatives demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives, including:

  • Anticancer Activity : A study evaluated the efficacy of various benzimidazole compounds against cancer cell lines, revealing IC50 values in the low nanomolar range for some derivatives . Such potency indicates a strong potential for development as chemotherapeutic agents.
  • Antimicrobial Testing : In vitro tests conducted on a series of benzimidazole derivatives showed promising antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has elucidated how modifications to the benzimidazole structure can enhance biological activity. For instance, substituents at specific positions on the benzimidazole ring were found to significantly impact both potency and selectivity against target enzymes.

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